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Compound of Interest

Compound Name: Pentyl heptanoate

Cat. No.: B1596170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for pentyl
heptanoate, a fatty acid ester. The document presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a clear and structured format. Detailed
experimental protocols for acquiring these spectra are also included, offering a comprehensive
resource for researchers in drug development and chemical analysis.

Introduction

Pentyl heptanoate (also known as amyl heptanoate) is a fatty acid ester with the molecular
formula C12H240:2.[1] It is a volatile compound found in some fruits and is used as a flavoring
and fragrance agent.[2][3] A thorough understanding of its spectroscopic properties is essential
for its identification, characterization, and quality control in various applications. This guide
summarizes the key spectroscopic data for pentyl heptanoate and provides standardized
protocols for their acquisition.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for pentyl heptanoate. The data is
organized into tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR spectra of pentyl heptanoate provide detailed information about the
arrangement of protons and carbons in the molecule.

IH NMR (Proton NMR) Data

The *H NMR spectrum of pentyl heptanoate is characterized by distinct signals corresponding
to the different proton environments in the pentyl and heptanoyl chains. Predicted *H NMR data
suggests the following chemical shifts (d) in ppm:

Proton Assignment Chemical Shift (ppm)  Multiplicity Integration
CHs (pentyl) ~0.9 Triplet 3H
(CH2)s (pentyl) ~1.3-1.4 Multiplet 6H
O-CH:2 (pentyl) ~4.0 Triplet 2H
CHs (heptanoyl) ~0.9 Triplet 3H
(CH2)a (heptanoyl) ~1.2-1.3 Multiplet 8H
o-CHz (heptanoyl) ~2.2 Triplet 2H

Note: These are predicted values and may vary slightly based on the solvent and experimental
conditions.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Predicted
13C NMR data for pentyl heptanoate shows the following chemical shifts () in ppm:
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Carbon Assignment

Chemical Shift (ppm)

C=0 (ester carbonyl) ~174
O-CHz2 (pentyl) ~64
0-CHz (heptanoyl) ~34
Other CHz (pentyl & heptanoyl) ~22-32
CHs (pentyl & heptanoyl) ~14

Note: These are predicted values and may vary slightly based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of an ester is characterized by strong absorptions from the carbonyl (C=0) and

carbon-oxygen (C-O) bonds.

Vibrational Mode Frequency (cm~1) Intensity
C=0 Stretch (ester) 1750-1735 Strong
C-O Stretch (ester) 1300-1000 Strong

C-H Stretch (alkane)

2950-2850

Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For pentyl heptanoate (molecular weight: 200.32 g/mol ), the mass spectrum
obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic

fragmentation pattern.[1][4]
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m/z Relative Intensity (%) Possible Fragment lon

200 Low [M]* (Molecular lon)

131 High [CH3(CH2)sCO]* (Acylium ion)
113 Moderate [M - CsH110]*

[CsHao]* (from McLafferty

70 High
rearrangement)

43 High [CsH7]*

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for esters like

pentyl heptanoate.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve 5-10 mg of the pentyl heptanoate sample in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs). Add a small amount of an internal standard,
such as tetramethylsilane (TMS), for chemical shift referencing (& = 0.00 ppm).

e Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters include a spectral width of ~12 ppm, a sufficient number of scans to obtain a
good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (~220 ppm) is required. Due to the lower natural abundance of $3C, a
larger number of scans and a longer acquisition time are necessary.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and correcting the baseline. Integrate the signals in the *H NMR spectrum and
reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid): Place a drop of the neat liquid pentyl heptanoate sample
between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample
in the spectrometer and record the sample spectrum. The instrument's software will
automatically ratio the sample spectrum against the background.

Data Analysis: Identify the characteristic absorption bands and their corresponding
frequencies.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Dilute the pentyl heptanoate sample in a volatile organic solvent (e.g.,
hexane or ethyl acetate) to an appropriate concentration (typically in the ppm range).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like
DB-5). A suitable temperature program is used to elute the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer's ion source (typically electron ionization, EI). The molecules are ionized and
fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z), and a detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the
major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like pentyl heptanoate.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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